

Revolutionizing 3D Cell Culture: A Guide to Matrigel-Based Spheroid Formation

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Compound of Interest

Compound Name: *matrigel*

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For Researchers, Scientists, and Drug Development Professionals

The shift from two-dimensional (2D) to three-dimensional (3D) cell culture represents a significant leap forward in creating more physiologically relevant in vitro models. Tumor spheroids, 3D aggregates of cancer cells, are increasingly utilized in cancer research and drug discovery to better mimic the complex microenvironment of solid tumors. Corning® **Matrigel**® matrix, a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is a cornerstone of 3D culture, providing the necessary extracellular matrix (ECM) components to support self-assembly, differentiation, and proliferation of cells into spheroidal structures.^{[1][2]}

This document provides detailed application notes and protocols for the successful culture of spheroids using **Matrigel**, tailored for researchers, scientists, and professionals in drug development.

Application Notes

Matrigel plays a crucial role in spheroid culture by providing a scaffold that mimics the in vivo basement membrane, promoting cell-cell and cell-ECM interactions that are fundamental for 3D structure formation.^{[1][2]} Its use can aid in the formation of tighter, more uniform spheroids, particularly for cell lines that form loose aggregates on their own.^{[3][4][5]} The concentration of **Matrigel** is a critical parameter that must be optimized for each specific cell type and application.^{[3][6]} Higher concentrations generally result in a stiffer gel, which can influence cell behavior, including proliferation and invasion.^[7]

There are several established techniques for utilizing **Matrigel** in spheroid culture:

- **Embedded Culture:** Cells are mixed directly with liquefied **Matrigel** and then allowed to polymerize, encapsulating the cells within the 3D matrix. This method is ideal for bulk production of spheroids for downstream applications like biochemical assays.[8][9]
- **Overlay or "On-Top" Method:** A layer of **Matrigel** is polymerized in the culture vessel before cells are seeded on top. A more dilute **Matrigel** solution can be subsequently added to overlay the forming spheroid.[3][10][11] This technique is beneficial for applications requiring easier imaging as the spheroids are in a more uniform focal plane.[8]
- **Sandwich Culture:** This method involves seeding cells on a polymerized layer of **Matrigel** and then adding another layer on top, effectively sandwiching the cells between two layers of the matrix. This approach also facilitates imaging by keeping the spheroids in a single focal plane.[8][12]
- **Dome Culture:** Small droplets of a cell-**Matrigel** suspension are dispensed onto a culture surface. This technique is often used for organoid culture and is advantageous for imaging due to the small volume, which confines the 3D structures to a narrow field of view.[9]

The choice of method depends on the specific experimental goals, cell type, and desired downstream analysis.

Experimental Protocols

Below are detailed protocols for common **Matrigel**-based spheroid culture techniques. All procedures involving **Matrigel** should be performed on ice with pre-chilled pipette tips and labware to prevent premature gelation.[11][13]

Protocol 1: Embedded Spheroid Culture in Matrigel

This protocol describes the encapsulation of cells within a **Matrigel** matrix to form spheroids.

Materials:

- Cells of interest
- Complete cell culture medium

- Corning® **Matrigel**® Matrix (Growth Factor Reduced recommended for many applications)
- Ice
- Pre-chilled sterile pipette tips and microcentrifuge tubes
- Ultra-low attachment (ULA) culture plates (e.g., Corning® Spheroid Microplates)

Procedure:

- Preparation: Thaw **Matrigel** overnight on ice in a 4°C refrigerator.[14] Aliquot the thawed **Matrigel** into pre-chilled tubes on ice for single use to avoid repeated freeze-thaw cycles.[13]
- Cell Suspension: Harvest and count cells. Resuspend the cell pellet in ice-cold complete culture medium to the desired concentration. The optimal seeding density needs to be determined empirically for each cell line but a starting point of 1,000 to 5,000 cells per well in a 96-well plate is common.[3][13]
- Cell-**Matrigel** Mixture: In a pre-chilled tube on ice, mix the cell suspension with cold, liquid **Matrigel**. A common starting ratio is 1 part **Matrigel** to 3 parts cell suspension (25% **Matrigel**). [13] The final **Matrigel** concentration should be optimized, with typical ranges between 4 and 9 mg/mL for embedded cultures.[8] Mix gently by pipetting up and down, avoiding the introduction of air bubbles.[13]
- Plating: Dispense the cell-**Matrigel** mixture into the wells of a ULA plate.
- Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the **Matrigel** to polymerize.[13]
- Culture: Gently add pre-warmed complete culture medium to each well. Change the medium every 2-3 days, being careful not to disturb the gel.[13] Spheroid formation can be monitored daily and typically occurs within hours to several days.[3]

Protocol 2: Matrigel Overlay Method for Spheroid Formation

This protocol is useful for cell lines that do not readily form tight spheroids and for co-culture models.

Materials:

- Cells of interest
- Complete cell culture medium
- Corning® **Matrigel**® Matrix
- Ice
- Pre-chilled sterile pipette tips
- Low-attachment U-bottom 96-well plates

Procedure:

- Cell Seeding: Seed cells in a low-attachment U-bottom plate at the desired density (e.g., 2,000 cells/well).[\[15\]](#)
- Initial Aggregation: Centrifuge the plate at a low speed (e.g., 18 x g) for 5 minutes at room temperature to initiate cell aggregation at the bottom of the well.[\[14\]](#)[\[15\]](#) Incubate for 24-48 hours to allow for initial aggregate formation.[\[3\]](#)[\[15\]](#)
- **Matrigel** Overlay:
 - Prepare a diluted **Matrigel** solution (e.g., 5-10% v/v) in ice-cold complete medium.[\[15\]](#)
 - Carefully remove half of the medium from each well without disturbing the cell aggregates.[\[15\]](#)
 - Gently add an equal volume of the cold, diluted **Matrigel** solution to each well.[\[15\]](#)
- Centrifugation: Centrifuge the plate again at 18 x g for 5 minutes at 25°C to ensure the spheroids are centered and in contact with the **Matrigel**.[\[14\]](#)[\[15\]](#) Note: Centrifuging at 4°C may result in patchy basement membrane assembly.[\[15\]](#)

- Incubation: Return the plate to the incubator. Spheroid formation and compaction should be enhanced over the next 1-2 days.[\[15\]](#)

Protocol 3: Harvesting Spheroids from Matrigel

For downstream applications such as RNA extraction or flow cytometry, spheroids need to be recovered from the **Matrigel**.

Materials:

- Spheroid cultures in **Matrigel**
- Corning® Cell Recovery Solution or Dispase
- Ice-cold PBS
- Pre-chilled centrifuge tubes and wide-bore pipette tips

Using Corning® Cell Recovery Solution:

- Depolymerization: Place the culture plate on ice for approximately 20 minutes to help liquefy the **Matrigel**.[\[16\]](#)[\[17\]](#)
- Recovery Solution: Remove the culture medium and add pre-chilled Corning® Cell Recovery Solution at a volume at least twice that of the **Matrigel**.[\[16\]](#)
- Incubation: Incubate at 4°C for about 20 minutes, or until the **Matrigel** is depolymerized.[\[16\]](#) Gentle pipetting with a wide-bore tip can aid in breaking up the gel.[\[16\]](#)
- Washing: Collect the spheroids and solution into a pre-chilled tube and centrifuge at a low speed (e.g., 300 x g) for 2-5 minutes.[\[3\]](#) Carefully aspirate the supernatant and wash the spheroid pellet with cold PBS. Repeat the wash step as needed.[\[16\]](#)

Using Dispase:

- Digestion: Aspirate the medium and add Dispase solution (e.g., 1 U/mL) to the **Matrigel**-embedded spheroids.[\[13\]](#)

- Incubation: Incubate at 37°C for 30-60 minutes, tapping the tube gently every 10-15 minutes. [\[13\]](#)
- Stopping Reaction: Once the **Matrigel** is dissolved and spheroids have settled, stop the reaction by adding EDTA to a final concentration of 5 mM. [\[13\]](#)
- Washing: Centrifuge the tube at a low speed, discard the supernatant, and wash the spheroid pellet with PBS. [\[13\]](#)

Quantitative Data Summary

The following tables summarize key quantitative parameters for **Matrigel**-based spheroid culture.

Table 1: Recommended **Matrigel** Concentrations for Different Applications

Application	Matrigel Concentration (v/v or mg/mL)	Reference(s)
General Spheroid Culture (Embedded)	4 - 9 mg/mL	[8]
General Spheroid Culture (Overlay)	2.5% - 10% (v/v)	[5] [15] [18]
Organoid Culture	8 - 10 mg/mL (undiluted)	[3]
Mammary Epithelial Cell Invasion Assay	5% (v/v) final concentration	[14] [15] [19]
Co-culture of HT29 and HUVEC cells	2.2 mg/mL	[3]
MDCK Cell Embedded Culture	5 mg/mL	[10]
MDCK Cell On-Top Culture	0.8 - 1.1 mg/mL (in medium overlay)	[10] [11]

Table 2: Experimental Parameters for Spheroid Formation

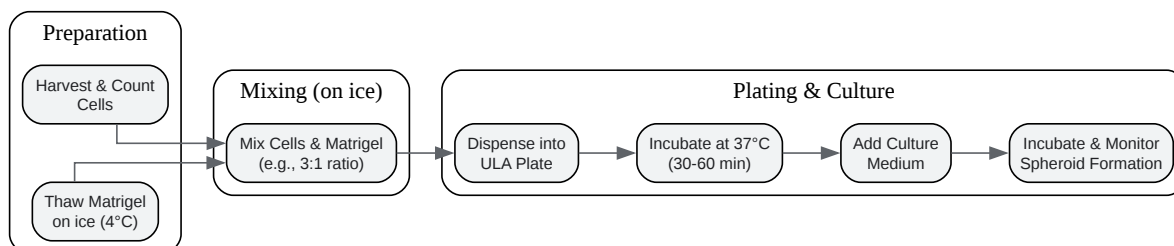
Parameter	Recommended Value	Reference(s)
Cell Seeding Density (96-well plate)	40 - 10,000 cells/well (cell type dependent)	[3]
Centrifugation for Spheroid Formation	18 - 300 x g for 5 minutes	[3] [14] [15]
Matrigel Polymerization Time	30 - 60 minutes at 37°C	[13] [20]
Culture Time for Spheroid Formation	Hours to several days	[3]

Table 3: Viscoelastic Properties of **Matrigel**

Matrigel Concentration (% or mg/mL)	Elastic Modulus (G') - Approximate	Reference(s)
3 mg/mL	9.1 Pa	[7]
4.4 mg/mL	~20 Pa	[7]
8 mg/mL	~70 Pa	[7]
15 mg/mL	Varies, can be measured	[7]
17 mg/mL	~300 Pa	[7]
19.1 mg/mL	288.2 Pa	[7]
25%	Viscoelastic properties observed	[21] [22]
50%	Viscoelastic properties observed	[21] [22]
75%	Viscoelastic properties observed	[21] [22]
100%	Viscoelastic properties observed	[21] [22]

Visualizing Experimental Workflows and Signaling

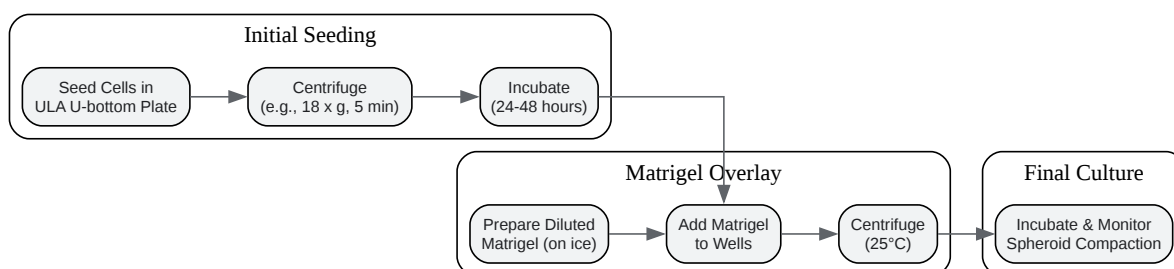
Experimental Workflow: Embedded Spheroid Culture



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Caption: Workflow for embedding cells in **Matrigel** to form spheroids.

Experimental Workflow: Matrigel Overlay Method

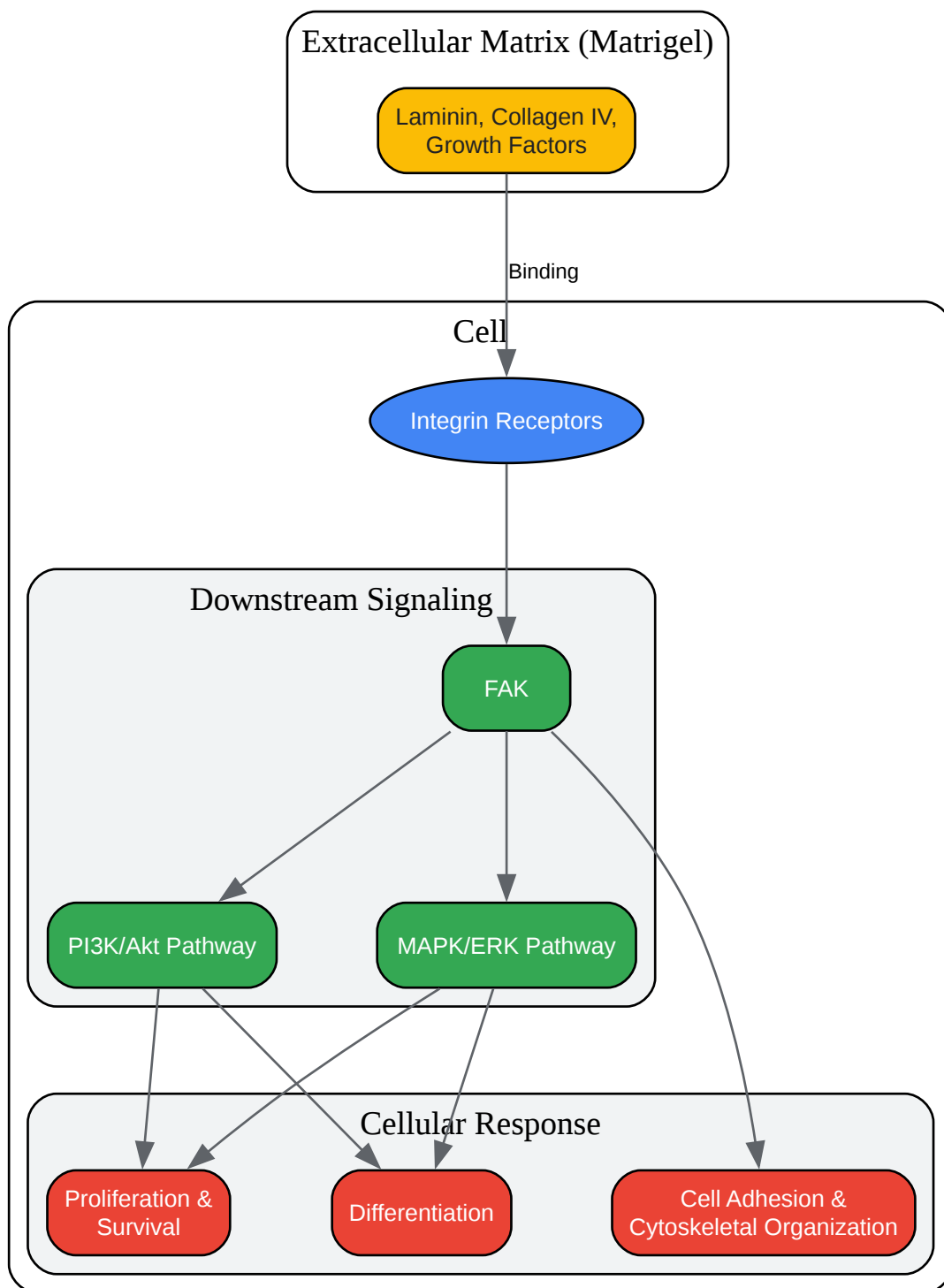


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Caption: Workflow for the **Matrigel** overlay method to enhance spheroid formation.

Signaling Pathways Influenced by Matrigel

Matrigel provides a complex mixture of ECM proteins, primarily laminin, collagen IV, entactin, and various growth factors.[2] These components interact with cell surface receptors, such as integrins, to activate intracellular signaling pathways that regulate cell adhesion, proliferation, survival, and differentiation – all of which are critical for spheroid formation and behavior.



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Caption: Key signaling pathways activated by **Matrigel** components.

By providing these detailed protocols, quantitative data, and visual guides, researchers can better design and execute experiments using **Matrigel** for spheroid culture, leading to more robust and reproducible 3D cell models for advancing cancer research and drug development.

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